N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
6-N-butyl-4-N-(3,4-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6/c1-4-5-13-24-23-27-21(26-18-12-11-16(2)17(3)14-18)20-15-25-29(22(20)28-23)19-9-7-6-8-10-19/h6-12,14-15H,4-5,13H2,1-3H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCITVUIOQKIHEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles. This class has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibition properties. This article focuses on the biological activity of this specific compound, summarizing key research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 921494-35-1 |
| Molecular Formula | C23H26N6 |
| Molecular Weight | 386.5 g/mol |
This compound has been identified as a potential inhibitor of various kinases, particularly casein kinase 1 (CK1), which plays a crucial role in several cellular processes including cell division and apoptosis. Aberrant activation of CK1 has been linked to various cancers and neurological disorders.
In Vitro Studies
Recent studies have demonstrated the compound's effectiveness as an anticancer agent:
- Cell Proliferation Inhibition : In vitro tests showed that this compound exhibited significant anti-proliferative activity against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) with IC50 values indicating strong efficacy .
Case Studies
- Case Study on CK1 Inhibition :
-
EGFR Inhibition :
- Another investigation into related compounds showed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance inhibitory activity against epidermal growth factor receptor (EGFR), a common target in cancer therapy. The findings indicated that structural modifications could lead to compounds with improved selectivity and potency against both wild-type and mutant forms of EGFR .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Substituents : The presence of bulky alkyl groups (like butyl) and aromatic rings enhances binding affinity to target proteins.
- Heterocyclic Framework : The pyrazolo[3,4-d]pyrimidine core is crucial for its interaction with ATP-binding sites in kinases.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural analogs and their properties:
Physicochemical and Pharmacokinetic Insights
- Solubility : The 3-methoxypropyl substituent () improves solubility relative to hydrophobic alkyl chains but may limit blood-brain barrier penetration.
- Melting Points : Analogs with rigid substituents (e.g., 3,4-dimethylphenyl) exhibit higher melting points (>200°C), suggesting crystalline stability .
- Toxicity : Bulky or electron-deficient groups (e.g., chloro in ) correlate with increased cytotoxicity .
Research Findings and Implications
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
Methodological Answer:
The synthesis involves sequential nucleophilic substitutions and cyclization reactions. Key steps include:
- Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile under basic conditions (e.g., K₂CO₃) to enhance nucleophilicity .
- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yields in heterocyclic ring formation .
- Purity control : Employ thin-layer chromatography (TLC) and HPLC to monitor intermediates, with final purification via recrystallization (e.g., MeOH/EtOAC) .
- Green chemistry : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .
Basic: How is the structural integrity of this compound validated in synthetic batches?
Methodological Answer:
- 1H/13C NMR spectroscopy : Confirm substituent positions (e.g., butyl and dimethylphenyl groups) via chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- X-ray crystallography : Resolve 3D conformation, particularly steric interactions between the phenyl and pyrazolo-pyrimidine moieties .
- Elemental analysis : Validate empirical formula (C₂₃H₂₆N₆) with ≤0.3% deviation between theoretical and observed C/H/N percentages .
Basic: What preliminary assays are recommended to screen its kinase inhibition activity?
Methodological Answer:
- Kinase profiling : Use radiometric assays (e.g., ADP-Glo™) against CDK2/4/6 and EGFR kinases at 1–10 µM concentrations .
- Dose-response curves : Determine IC₅₀ values in triplicate, with staurosporine as a positive control .
- Selectivity screening : Compare inhibition rates across a panel of 50+ kinases to identify off-target effects .
Advanced: How can substituent modifications enhance selectivity for CDK4 over CDK6?
Methodological Answer:
- Structure-activity relationship (SAR) : Replace the 3,4-dimethylphenyl group with halogenated analogs (e.g., 4-fluorophenyl) to improve hydrophobic binding in CDK4’s ATP pocket .
- Molecular docking : Simulate binding modes using AutoDock Vina; prioritize derivatives with ΔG ≤ -9.5 kcal/mol .
- Alkyl chain tuning : Shorten the N6-butyl group to methyl or ethyl to reduce steric clashes with CDK6’s Val101 residue .
Advanced: How to reconcile contradictory data on its anti-inflammatory vs. cytotoxic effects?
Methodological Answer:
- Dual-activity assays : Perform parallel testing on cancer cell lines (e.g., MCF-7) and primary macrophages (LPS-induced TNF-α model) .
- Mechanistic studies : Use Western blotting to quantify NF-κB (p65) and caspase-3 activation at 24h post-treatment .
- Dose stratification : Identify a therapeutic window (e.g., 5–20 µM for anti-inflammatory activity vs. >50 µM for apoptosis) .
Advanced: What computational strategies predict metabolic stability for in vivo studies?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian09 to compute HOMO/LUMO gaps and identify electrophilic sites prone to oxidation .
- ADMET prediction : Apply SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 liability) and blood-brain barrier permeability .
- Metabolite ID : Simulate phase I/II metabolism with Schrödinger’s Metabolism Module, prioritizing stable glucuronide conjugates .
Advanced: How to address low yields in the final cyclization step?
Methodological Answer:
- Design of Experiments (DoE) : Use a 3² factorial design to optimize temperature (80–120°C) and solvent polarity (DMF vs. DMSO) .
- Byproduct analysis : Characterize side products via LC-MS; if dimerization occurs, introduce a radical scavenger (e.g., BHT) .
- Catalyst screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura cross-coupling in the pyrimidine ring closure .
Advanced: What formulation strategies improve aqueous solubility for in vivo delivery?
Methodological Answer:
- Co-solvent systems : Use 20% Cremophor EL + 10% ethanol in PBS (pH 7.4) to achieve ≥1 mg/mL solubility .
- Salt formation : React with methanesulfonic acid to form a crystalline mesylate salt (melting point >200°C) .
- Nanoemulsions : Encapsulate in PEGylated liposomes (70–100 nm diameter) for sustained release in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
